molecular formula C12H11ClN2O4 B5909084 4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid

4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid

Cat. No. B5909084
M. Wt: 282.68 g/mol
InChI Key: WVNPPAKHAGEFPB-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine. This compound is commonly referred to as ACPCA and is a derivative of the non-steroidal anti-inflammatory drug (NSAID) sulindac.

Mechanism of Action

The mechanism of action of ACPCA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, ACPCA is able to reduce the production of prostaglandins and subsequently reduce inflammation.
Biochemical and physiological effects:
Studies have shown that ACPCA exhibits potent anti-inflammatory activity in vitro and in vivo. In addition to its anti-inflammatory effects, ACPCA has also been shown to exhibit analgesic (pain-relieving) and anti-cancer properties. These effects are believed to be due to the inhibition of COX enzymes and the subsequent reduction in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

One of the key advantages of using ACPCA in lab experiments is its potent anti-inflammatory activity. This makes it a useful tool for studying the mechanisms of inflammation and for developing new anti-inflammatory drugs. However, there are also some limitations to using ACPCA in lab experiments. For example, it can be difficult to synthesize in large quantities, and it may have limited solubility in certain solvents.

Future Directions

There are numerous future directions for research on ACPCA. One area of interest is in the development of new anti-inflammatory drugs based on the structure of ACPCA. Another area of interest is in the development of new drugs for the treatment of cancer, as ACPCA has been shown to exhibit anti-cancer properties. Additionally, further studies are needed to fully understand the mechanism of action of ACPCA and its potential applications in the field of medicine.

Synthesis Methods

The synthesis of ACPCA can be achieved through a multi-step process involving the reaction of sulindac with various reagents and solvents. One of the most commonly used methods for synthesizing ACPCA involves the reaction of sulindac with acetic anhydride and hydrochloric acid in the presence of a catalyst such as aluminum chloride.

Scientific Research Applications

ACPCA has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the key areas of research has been in the development of new anti-inflammatory drugs. Studies have shown that ACPCA exhibits potent anti-inflammatory activity in vitro and in vivo, making it a promising candidate for the development of new drugs to treat inflammatory conditions such as arthritis.

properties

IUPAC Name

(Z)-4-(3-acetamido-4-chloroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c1-7(16)14-10-6-8(2-3-9(10)13)15-11(17)4-5-12(18)19/h2-6H,1H3,(H,14,16)(H,15,17)(H,18,19)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNPPAKHAGEFPB-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC(=O)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C(C=CC(=C1)NC(=O)/C=C\C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.